Benzo(h)quinoline, 2-amino-
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Overview
Description
Benzo(h)quinoline, 2-amino- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(h)quinoline, 2-amino- can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the Friedländer annulation, where formyl naphthylamines react with primary or secondary alcohols in the presence of urea/KOH or diketones or β-ketoesters .
Industrial Production Methods
Industrial production of benzo(h)quinoline, 2-amino- often involves the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo(h)quinoline, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzo(h)quinoline derivatives .
Scientific Research Applications
Benzo(h)quinoline, 2-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo(h)quinoline, 2-amino- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, thereby suppressing autophosphorylation and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino group at the 2-position.
Isoquinoline: An isomer of quinoline with the nitrogen atom located at a different position in the ring.
Benzoquinoline: A broader class of compounds that includes various substituted derivatives.
Uniqueness
This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse biological and chemical properties .
Properties
CAS No. |
67410-22-4 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzo[h]quinolin-2-amine |
InChI |
InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15) |
InChI Key |
ADDJIAQBVKRVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N |
Origin of Product |
United States |
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